

# theoretical studies on corannulene aromaticity

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## Compound of Interest

Compound Name: Corannulene

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An In-depth Technical Guide to the Theoretical Studies of **Corannulene** Aromaticity

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Corannulene** (C<sub>20</sub>H<sub>10</sub>) is a unique polycyclic aromatic hydrocarbon (PAH) composed of a central five-membered ring fused to five surrounding six-membered rings, resulting in a distinctive bowl-shaped structure.[1] This curvature makes it a geodesic polyarene and a molecular fragment of buckminsterfullerene (C<sub>60</sub>), earning it the nickname "buckybowl".[1] Its structure and electronic properties have been a subject of intense scientific interest, primarily because it challenges classical definitions of aromaticity. With 20  $\pi$ -electrons, it does not conform to Hückel's (4n+2) rule for aromaticity, and its non-planar geometry further complicates its classification.[2][3]

Initial theories proposed an "annulene-within-an-annulene" model, suggesting it consists of an aromatic 6-electron cyclopentadienyl anion surrounded by an aromatic 14-electron annulenyl cation.[1] However, subsequent and more sophisticated theoretical calculations have largely disputed this model.[4] Modern computational studies have revealed a more complex electronic structure, characterized by distinct regions of aromatic and anti-aromatic character within the same molecule. This guide provides a comprehensive overview of the theoretical studies that have elucidated the nuanced aromaticity of **corannulene**, focusing on the computational methodologies, quantitative findings, and key conceptual models.

## Theoretical and Computational Methodologies

The assessment of **corannulene**'s aromaticity relies on a suite of computational methods that probe the magnetic, geometric, and energetic consequences of electron delocalization.

## Experimental and Computational Protocols

**Geometry Optimization and Energetics:** The first step in any theoretical study is to determine the molecule's equilibrium geometry. This is typically achieved using Density Functional Theory (DFT) methods, with the B3LYP functional being a common choice, paired with basis sets such as 6-311G\*\*.[5] The nature of the stationary points (as minima or transition states) is confirmed by vibrational frequency calculations; a true minimum has no imaginary frequencies. The energy difference between the  $C_{5v}$  bowl-shaped ground state and the planar  $D_{5h}$  transition state provides the theoretical bowl-to-bowl inversion barrier.[4][6]

**Magnetic Criteria Protocol (NICS):** Nucleus-Independent Chemical Shift (NICS) is the most widely used magnetic criterion for aromaticity.[7] It involves placing a "ghost" atom (a point with no nucleus or electrons) at a specific location, typically the geometric center of a ring, and calculating the magnetic shielding at that point.

- Protocol:
  - Optimize the molecular geometry at a suitable level of theory (e.g., B3LYP/6-311G\*\*).
  - Perform a magnetic shielding calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the same or a higher level of theory (e.g., GIAO-B3LYP/6-31G(d)).[8]
  - The NICS value is the negative of the calculated isotropic magnetic shielding ( $\sigma_{iso}$ ) at the desired point.
  - NICS(0): Calculated at the ring center.
  - NICS(1): Calculated 1 Å above the ring plane to minimize the influence of  $\sigma$ -electrons. For non-planar systems like **corannulene**, NICS( $\pm 1$ ) can be calculated on the convex and concave faces.[9]
- Interpretation: Negative NICS values indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

Geometric Criteria Protocol (HOMA): The Harmonic Oscillator Model of Aromaticity (HOMA) quantifies aromaticity based on the degree of bond length equalization within a ring.[\[10\]](#)

- Protocol:
  - Obtain the optimized geometry of the molecule.
  - Use the calculated bond lengths in the HOMA formula:  $HOMA = 1 - [\alpha/n * \sum(R_{opt} - R_i)^2]$  where  $n$  is the number of bonds,  $\alpha$  is a normalization constant (257.7 for C-C bonds),  $R_{opt}$  is the optimal bond length for an aromatic system (1.388 Å for C-C), and  $R_i$  are the actual bond lengths in the ring.[\[10\]](#)
- Interpretation: HOMA values range from 1 (fully aromatic, like benzene) to 0 (non-aromatic), with negative values indicating anti-aromaticity.[\[10\]](#)

Energetic Criteria Protocol (ASE): Aromatic Stabilization Energy (ASE) is the energy gain due to cyclic  $\pi$ -electron delocalization. It is calculated using homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides, thus isolating the stabilization from aromaticity.

- Protocol:
  - Define a balanced homodesmotic reaction where the aromatic molecule and suitable non-aromatic reference molecules are on opposite sides.
  - Calculate the energies (including zero-point energy corrections) of all reactants and products at a high level of theory (e.g., B3LYP/6-311G\*\*).[\[5\]](#)
  - The ASE is the reaction enthalpy. A positive ASE indicates aromatic stabilization.

## Quantitative Data on Corannulene Aromaticity

Theoretical studies have provided a wealth of quantitative data that characterize the dual aromatic/anti-aromatic nature of **corannulene**.

### Data Presentation

Table 1: Nucleus-Independent Chemical Shift (NICS) Values (in ppm) for **Corannulene**

Geometry	Ring	NICS(0)	NICS(1) / NICS(±1)	Reference
C <sub>5v</sub> (Bowl)	Hub (5-membered)	+8.2	N/A	[9]
Rim (6-membered)	-8.1	N/A	[9]	
D <sub>5h</sub> (Planar TS)	Hub (5-membered)	+11.9	N/A	[9]
Rim (6-membered)	-6.8	N/A	[9]	

Note: Positive NICS values denote anti-aromaticity, while negative values denote aromaticity. The data clearly shows the anti-aromatic nature of the central hub and the aromatic nature of the peripheral rim.

Table 2: Harmonic Oscillator Model of Aromaticity (HOMA) Values for **Corannulene** Cations

Species	Ring	HOMA Value	Reference
Neutral Corannulene	Rim (6-membered)	0.811	[11]
Hub (5-membered)	-0.320	[11]	
[CH <sub>3</sub> -hub-C <sub>20</sub> H <sub>10</sub> ] <sup>+</sup>	Rim (6-membered)	0.810	[11]
Hub (5-membered)	0.009	[11]	

Note: HOMA values near 1 indicate high aromaticity, while negative values indicate anti-aromaticity. The data shows the rim is aromatic and the hub is anti-aromatic in neutral **corannulene**. In the stable hub-cation, the rim's aromaticity is conserved while the hub's anti-aromaticity vanishes.[11][12]

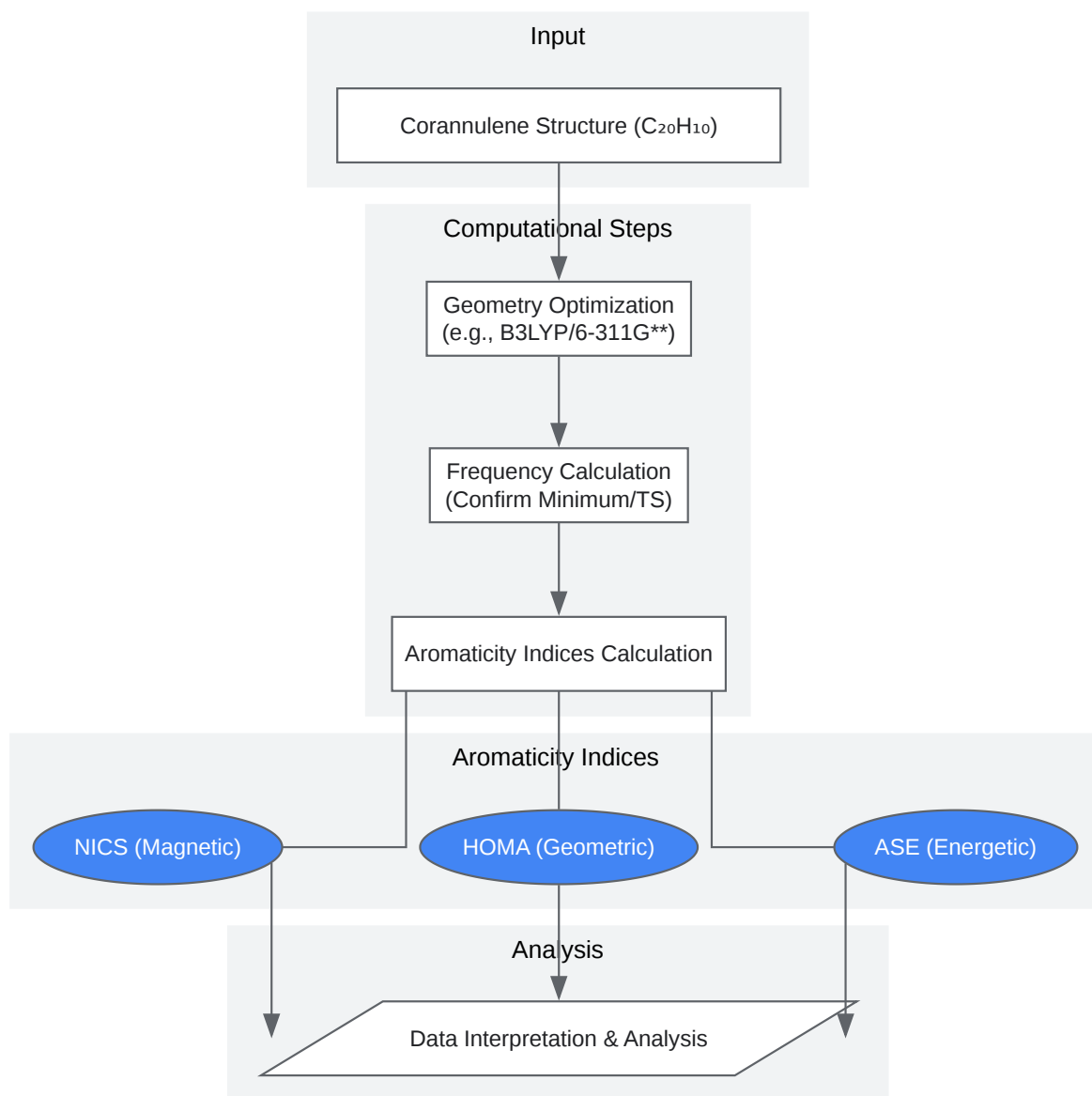
Table 3: Energetic and Structural Data for **Corannulene**

Parameter	Experimental Value	Calculated Value	Reference
Bowl-to-Bowl Inversion Barrier	10.2-11.5 kcal/mol	12.3 kcal/mol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Aromatic Stabilization Energy (ASE)	N/A	44.5 kcal/mol	<a href="#">[5]</a>
ASE of Planar Corannulene	N/A	~55.2 kcal/mol	<a href="#">[5]</a>

Note: The calculated inversion barrier is in good agreement with experimental values. The ASE calculations show that while the bowl-shaped molecule is significantly stabilized by aromaticity, the planar form experiences even greater stabilization from  $\pi$ -electron delocalization, but this is overcome by immense strain energy.[\[5\]](#)

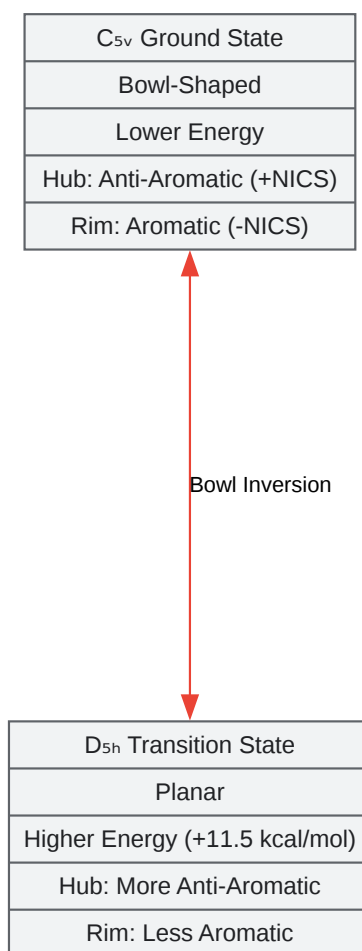
## Mandatory Visualizations

### Diagrams of Key Concepts and Workflows



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Caption: Computational workflow for analyzing **corannulene** aromaticity.



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Caption: Structural states of **corannulene** and their aromatic properties.



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